molecular formula C25H32N4O6 B14330723 Boc-phe-phe-gly-nhoh CAS No. 97207-35-7

Boc-phe-phe-gly-nhoh

Cat. No.: B14330723
CAS No.: 97207-35-7
M. Wt: 484.5 g/mol
InChI Key: OURDFPXUSNAUQM-PMACEKPBSA-N
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Description

Boc-phe-phe-gly-nhoh: is a peptide derivative composed of four amino acids: Boc (tert-butoxycarbonyl), Phe (phenylalanine), Gly (glycine), and NH2OH (hydroxylamine). Let’s break down its components:

    Boc: The Boc group serves as a protecting group for the amino terminus. It shields the amino group during peptide synthesis, preventing unwanted side reactions.

    Phe: Phenylalanine is an essential amino acid involved in protein synthesis and various metabolic pathways.

    Gly: Glycine is the simplest amino acid, playing a crucial role in protein structure and neurotransmission.

    NH2OH: Hydroxylamine is a reagent used in organic synthesis, particularly for converting carbonyl compounds to oximes.

Preparation Methods

Synthetic Routes: Boc-phe-phe-gly-nhoh can be synthesized through solid-phase peptide synthesis (SPPS). In this method:

    Activation: The Boc-protected amino acids are sequentially coupled onto a solid support (usually resin-bound polystyrene).

    Deprotection: The Boc group is selectively removed using acid (e.g., trifluoroacetic acid) to expose the amino group.

    Coupling: The next amino acid is added, and the process repeats until the desired sequence is obtained.

    Final Deprotection: The N-terminal Boc group is removed, yielding this compound.

Industrial Production: While not commonly produced industrially, this compound can be synthesized on a larger scale using automated peptide synthesizers.

Chemical Reactions Analysis

Boc-phe-phe-gly-nhoh can undergo various reactions:

    Hydrolysis: Removal of the Boc group by acid-catalyzed hydrolysis.

    Coupling Reactions: Sequential coupling of amino acids during peptide synthesis.

    Oxidation/Reduction: Depending on the context, it may participate in redox reactions.

    Amide Formation: Formation of amide bonds during peptide assembly.

Major products include Boc-phe-phe-gly-OH (removal of NH2OH) and the fully deprotected peptide (removal of all Boc groups).

Scientific Research Applications

Boc-phe-phe-gly-nhoh finds applications in:

    Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.

    Drug Development: Designing peptidomimetics or bioactive peptides.

    Neuroscience: Investigating neurotransmitter analogs.

    Proteomics: Identifying protein-protein interactions.

Mechanism of Action

The exact mechanism of Boc-phe-phe-gly-nhoh’s effects depends on its context. It could act as a substrate, inhibitor, or modulator of specific enzymes or receptors.

Comparison with Similar Compounds

Similar compounds include Boc-phe-gly-OH (lacking the second phenylalanine) and Boc-Gly-Phe-Phe-OMe (with an additional methoxy group). Boc-phe-phe-gly-nhoh’s unique structure sets it apart from these analogs .

Properties

CAS No.

97207-35-7

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(14-17-10-6-4-7-11-17)22(31)26-16-21(30)29-34/h4-13,19-20,34H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t19-,20-/m0/s1

InChI Key

OURDFPXUSNAUQM-PMACEKPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NO

Origin of Product

United States

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